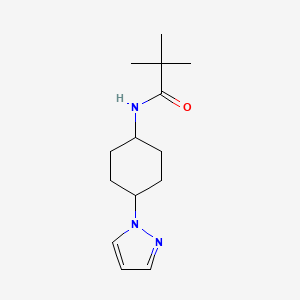
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring attached to a cyclohexyl group, capped with a pivalamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of 1H-pyrazole with cyclohexylamine under specific conditions to form the intermediate cyclohexyl-pyrazole compound. This intermediate is then reacted with pivalic acid or its derivatives to introduce the pivalamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can provide insights into molecular interactions.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets can be explored for therapeutic purposes, such as treating diseases or conditions related to the pathways it affects.
Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, where its chemical properties are advantageous.
Mécanisme D'action
The mechanism by which N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the context in which the compound is used, but they often involve key biological processes.
Comparaison Avec Des Composés Similaires
N-(1-methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride
1H-pyrazole-4-boronic acid
4-(1H-pyrrol-1-yl)benzoic acid
Uniqueness: N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide stands out due to its specific structural features, which confer unique reactivity and potential applications compared to similar compounds. Its cyclohexyl group and pivalamide cap provide distinct chemical properties that can be leveraged in various scientific and industrial contexts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(4-pyrazol-1-ylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)13(18)16-11-5-7-12(8-6-11)17-10-4-9-15-17/h4,9-12H,5-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXJDRRXWNVVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














